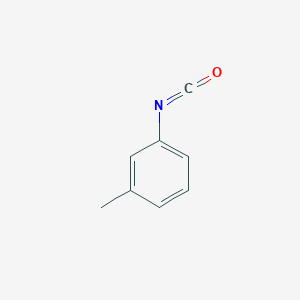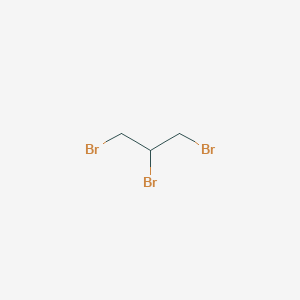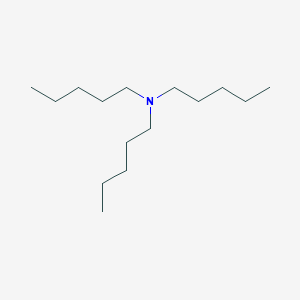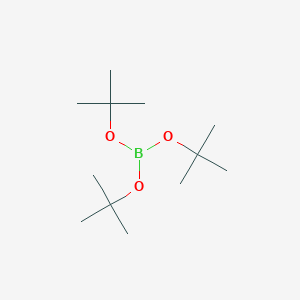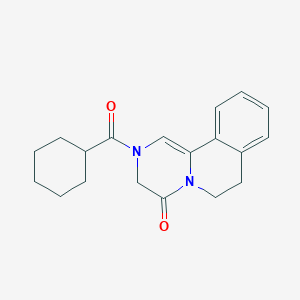
2-氨基-5-甲基-4-苯基噻唑
概述
描述
2-氨基-5-甲基-4-苯基噻唑是一种含有噻唑环的杂环有机化合物。噻唑以其多样的生物活性而闻名,存在于许多强效的生物活性化合物中。 噻唑环由三个碳原子、一个硫原子和一个氮原子组成,形成一个五元环结构 .
科学研究应用
2-氨基-5-甲基-4-苯基噻唑具有广泛的科学研究应用:
化学: 用作合成更复杂杂环化合物的构建块。
生物学: 研究其作为抗菌剂、抗真菌剂和抗病毒剂的潜力。
医学: 探索其抗癌、抗炎和神经保护特性.
工业: 用于生产染料、杀生物剂和化学反应加速剂.
作用机制
2-氨基-5-甲基-4-苯基噻唑的作用机制涉及其与各种分子靶点和途径的相互作用。噻唑环的芳香性使其能够参与电子离域,使其对不同的生化途径具有反应性。 它可以激活或抑制酶,阻断或刺激受体,并调节细胞信号通路 .
生化分析
Biochemical Properties
It is known that the 2-aminothiazole scaffold, to which this compound belongs, has broad pharmacological spectrum . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Cellular Effects
Different 2-aminothiazole analogs have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Molecular Mechanism
It is known that 2-aminothiazole derivatives can prevent the interaction of certain proteins in cancer cells .
Temporal Effects in Laboratory Settings
It is known that 2-aminothiazole derivatives can inhibit cell proliferation in a concentration and time-dependent manner .
Dosage Effects in Animal Models
It is known that 2-aminothiazole derivatives can exhibit potent anticancer activity in animal models .
Metabolic Pathways
It is known that 2-aminothiazole derivatives can interact with various enzymes and cofactors .
Transport and Distribution
It is known that 2-aminothiazole derivatives can interact with various transporters and binding proteins .
Subcellular Localization
It is known that 2-aminothiazole derivatives can be directed to specific compartments or organelles .
准备方法
合成路线和反应条件
2-氨基-5-甲基-4-苯基噻唑可以通过多种方法合成。一种常见的方法是硫脲与α-卤代酮缩合。 另一种方法包括用五硫化磷和三乙胺在氯仿中处理N,N-二甲酰胺基甲基芳基酮 。 此外,烯胺酮、氰胺和元素硫的一锅三组分级联环化反应可以高产率地得到2-氨基-5-酰基噻唑 .
工业生产方法
2-氨基-5-甲基-4-苯基噻唑的工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高收率和纯度。这些方法通常利用连续流反应器和自动化系统来精确控制反应参数。
化学反应分析
反应类型
2-氨基-5-甲基-4-苯基噻唑会发生各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化。
还原: 还原反应可以用硼氢化钠等还原剂进行。
常用试剂和条件
氧化剂: 硝酸,硫酸。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤素,烷基化试剂。
主要产物
这些反应形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生亚砜或砜,而取代反应可以在噻唑环上引入各种官能团。
相似化合物的比较
类似化合物
- 2-氨基-5-甲基噻唑
- 2-氨基-4-苯基噻唑
- 2-氨基-5-苯基噻唑
独特性
2-氨基-5-甲基-4-苯基噻唑的独特之处在于其在噻唑环上的特定取代模式,赋予了其独特的化学和生物学性质。 其氨基、甲基和苯基基团的组合使其成为一种用途广泛的化合物,在各个领域具有广泛的应用 .
属性
IUPAC Name |
5-methyl-4-phenyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S/c1-7-9(12-10(11)13-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQOROHFFYFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184734 | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30709-67-2 | |
| Record name | 5-Methyl-4-phenyl-2-thiazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=30709-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4-phenyl-5-methylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709672 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 30709-67-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Thiazole, 2-amino-5-methyl-4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-4-phenyl-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINO-4-PHENYL-5-METHYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE89AC2WOO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Amino-5-methyl-4-phenylthiazole interact with metal ions and what are the potential implications of this interaction?
A1: 2-Amino-5-methyl-4-phenylthiazole acts as a ligand, donating a pair of electrons from its nitrogen atom to form a coordinate bond with metal ions like Platinum(II/IV) [] and Palladium(II) []. This interaction leads to the formation of metal complexes with distinct properties compared to the free ligand or the metal ion alone. These complexes have shown promising results in preliminary studies for potential applications as antimicrobial and anticancer agents [].
Q2: What spectroscopic techniques were employed to characterize the 2-Amino-5-methyl-4-phenylthiazole complexes and what structural information do they provide?
A2: The characterization of 2-Amino-5-methyl-4-phenylthiazole complexes involved techniques like infrared (IR) spectroscopy, 1H NMR, and 13C NMR spectroscopy [, ]. IR spectroscopy helps identify specific functional groups present in the complex and their vibrational modes. 1H NMR and 13C NMR provide information about the number and types of hydrogen and carbon atoms present in the molecule and their electronic environment, ultimately confirming the structure of the synthesized complexes.
Q3: What were the findings related to the antimicrobial activity of 2-Amino-5-methyl-4-phenylthiazole and its metal complexes?
A3: Studies have shown that both the free ligand and its Palladium(II) complexes exhibit antimicrobial activity []. Interestingly, the complexes displayed enhanced activity against specific bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, compared to the free ligand and even surpassed the efficacy of the positive control used in the study. This highlights the potential of metal complexation in improving the biological activity of this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
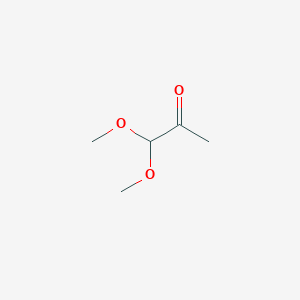
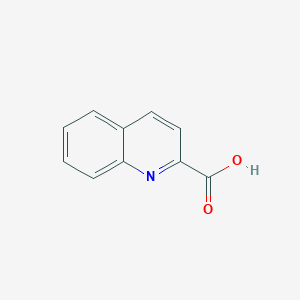
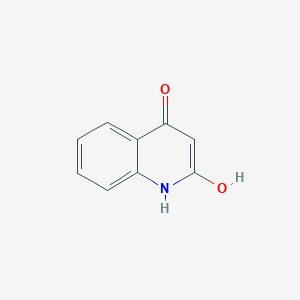
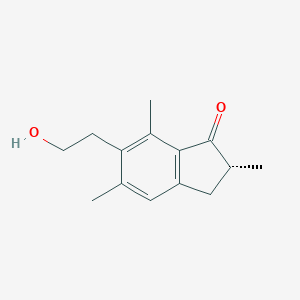
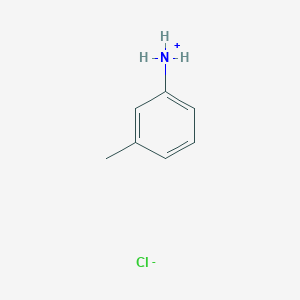
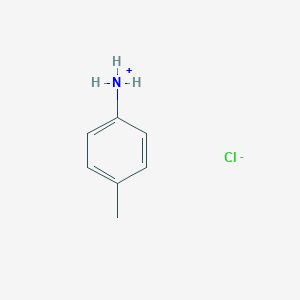
![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
